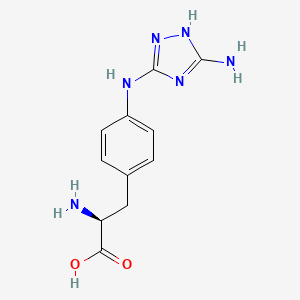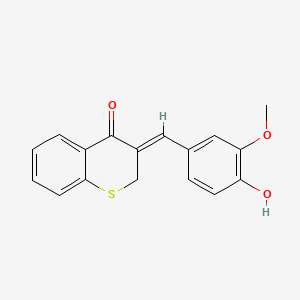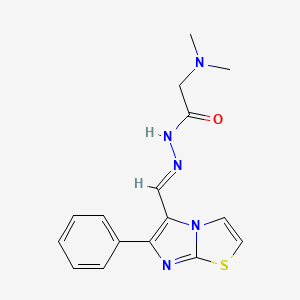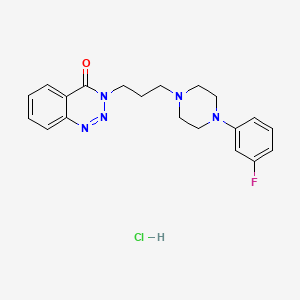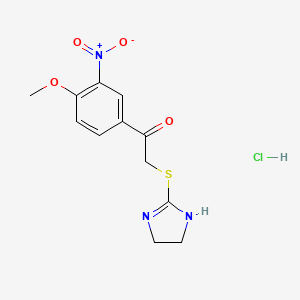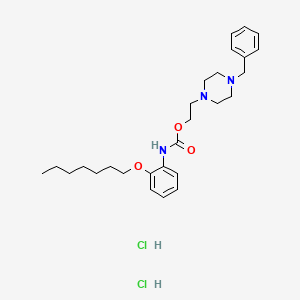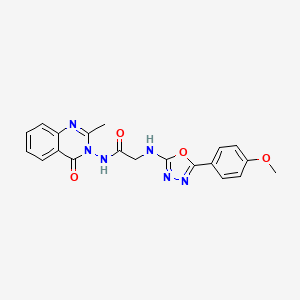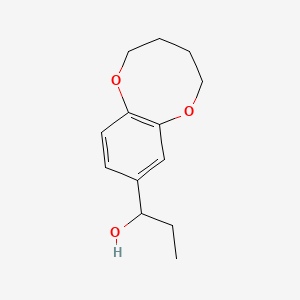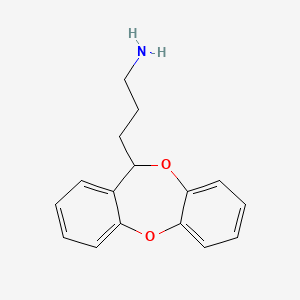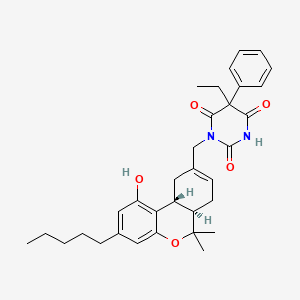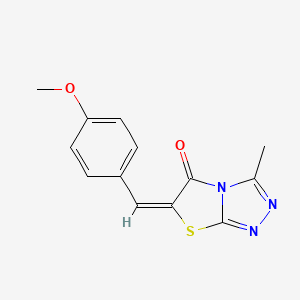
6-((4-Methoxyphenyl)methylene)-3-methylthiazolo(2,3-c)-1,2,4-triazol-5(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BRN 5573954 is a chemical compound known for its unique properties and applications in various fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of BRN 5573954 involves multiple steps, each requiring specific conditions and reagents. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:
-
Step 1: Formation of Intermediate A
Reagents: Starting materials such as compound X and compound Y.
Conditions: Reaction carried out in a solvent like dichloromethane at a temperature of 25°C.
Reaction: Compound X reacts with compound Y to form Intermediate A.
-
Step 2: Conversion to Intermediate B
Reagents: Intermediate A and reagent Z.
Conditions: Reaction performed under reflux conditions at 80°C.
Reaction: Intermediate A undergoes a substitution reaction with reagent Z to form Intermediate B.
-
Step 3: Final Formation of BRN 5573954
Reagents: Intermediate B and catalyst C.
Conditions: Reaction conducted in an inert atmosphere at 100°C.
Reaction: Intermediate B is converted to BRN 5573954 through a catalytic process.
Industrial Production Methods
In industrial settings, the production of BRN 5573954 is scaled up using large reactors and optimized conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and concentration of reagents.
Análisis De Reacciones Químicas
Types of Reactions
BRN 5573954 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: BRN 5573954 can participate in substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Bromine in carbon tetrachloride at 50°C.
Major Products Formed
Oxidation: Formation of oxidized derivatives with increased oxygen content.
Reduction: Formation of reduced derivatives with decreased oxygen content.
Substitution: Formation of substituted derivatives with new functional groups.
Aplicaciones Científicas De Investigación
BRN 5573954 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of BRN 5573954 involves its interaction with specific molecular targets and pathways. The compound binds to target proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Propiedades
Número CAS |
95356-78-8 |
|---|---|
Fórmula molecular |
C13H11N3O2S |
Peso molecular |
273.31 g/mol |
Nombre IUPAC |
(6E)-6-[(4-methoxyphenyl)methylidene]-3-methyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one |
InChI |
InChI=1S/C13H11N3O2S/c1-8-14-15-13-16(8)12(17)11(19-13)7-9-3-5-10(18-2)6-4-9/h3-7H,1-2H3/b11-7+ |
Clave InChI |
SYTKCEDTMBRRRR-YRNVUSSQSA-N |
SMILES isomérico |
CC1=NN=C2N1C(=O)/C(=C\C3=CC=C(C=C3)OC)/S2 |
SMILES canónico |
CC1=NN=C2N1C(=O)C(=CC3=CC=C(C=C3)OC)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


